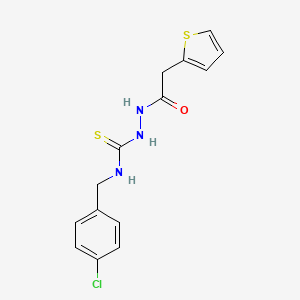![molecular formula C14H19Cl2NO B5884792 1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)
1-[2-(2,3-dichlorophenoxy)ethyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-dichlorophenoxy)ethyl]azepane, also known as DPA, is a chemical compound that belongs to the family of azepanes. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA is known to exhibit various biochemical and physiological effects, making it an interesting compound for researchers to study.
Wirkmechanismus
The mechanism of action of 1-[2-(2,3-dichlorophenoxy)ethyl]azepane is not fully understood. However, it is known to act as a dopamine receptor antagonist, which may be responsible for its potential applications in the treatment of Parkinson's disease. This compound is also known to inhibit the activity of acetylcholinesterase, which may be responsible for its potential applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have neuroprotective effects, which may be responsible for its potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,3-dichlorophenoxy)ethyl]azepane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf life, which makes it easy to store and transport. However, this compound also has some limitations for lab experiments. It is toxic and must be handled with care. It is also expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(2,3-dichlorophenoxy)ethyl]azepane. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its potential use as a pesticide and insecticide. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is known to exhibit various biochemical and physiological effects, making it an interesting compound for researchers to study. This compound has potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It also has potential use as a pesticide and insecticide. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis method of 1-[2-(2,3-dichlorophenoxy)ethyl]azepane involves the reaction of 2,3-dichlorophenol with ethylene oxide, followed by the reaction of the resulting product with azepane. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of this compound has been extensively studied, and various methods have been developed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,3-dichlorophenoxy)ethyl]azepane has been extensively studied for its potential applications in scientific research. It is known to exhibit various biochemical and physiological effects, making it an interesting compound for researchers to study. This compound has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a pesticide and insecticide.
Eigenschaften
IUPAC Name |
1-[2-(2,3-dichlorophenoxy)ethyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c15-12-6-5-7-13(14(12)16)18-11-10-17-8-3-1-2-4-9-17/h5-7H,1-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZBCRRXERKDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)
![4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5884727.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)
![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)


![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)

![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5884785.png)

![4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5884807.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)
